2-(4-Aminopiperazin-1-yl)acetic Acid: Structural Dynamics, Physicochemical Properties, and Application Workflows
2-(4-Aminopiperazin-1-yl)acetic Acid: Structural Dynamics, Physicochemical Properties, and Application Workflows
Executive Summary
In modern drug discovery and bioconjugation, bifunctional linkers are paramount for designing targeted therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics. 2-(4-Aminopiperazin-1-yl)acetic acid (CAS: 164785-11-9)[1] represents a highly versatile, orthogonal building block. Featuring both a nucleophilic N -amino (hydrazine-like) group and a C-terminal carboxylic acid[1], this molecule serves as an ideal scaffold for complex molecular assemblies.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the structural causality behind its reactivity, map its physicochemical behavior, and provide self-validating experimental protocols to ensure high-yield integrations in your synthetic pipelines.
Chemical Identity and Structural Dynamics
At its core, 2-(4-Aminopiperazin-1-yl)acetic acid is a piperazine derivative[2] substituted at the 1-position with an acetic acid moiety and at the 4-position with a primary amine[1].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 2-(4-Aminopiperazin-1-yl)acetic acid |
| CAS Registry Number | 164785-11-9[1] |
| Molecular Formula | C₆H₁₃N₃O₂[2] |
| Molecular Weight | 159.19 g/mol [1] |
| SMILES | O=C(O)CN1CCN(N)CC1[1] |
| Appearance | White to off-white powder[2] |
| Purity Standards | Typically ≥ 95% (HPLC)[2] |
| Storage Conditions | Inert atmosphere, 2-8 °C[2] |
Structural Causality: The Zwitterionic Equilibrium
In aqueous environments, this molecule exists predominantly as a zwitterion. The carboxylic acid (predicted pKₐ ~2.5–3.5) readily donates a proton to the basic piperazine nitrogen (predicted pKₐ ~7.5–8.5).
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The Alpha-Effect: The N -amino group ( N -NH₂) is structurally a hydrazine derivative. Due to the repulsion between the adjacent lone pairs of electrons on the two nitrogen atoms (the α -effect), the terminal primary amine exhibits significantly higher nucleophilicity than standard aliphatic amines. This is the mechanistic foundation for its rapid reaction with aldehydes and ketones.
Synthetic Strategy
The synthesis of 2-(4-Aminopiperazin-1-yl)acetic acid requires careful orthogonal protection or stepwise functionalization to prevent cross-reactivity between the piperazine nitrogens.
Caption: Logical synthetic workflow for producing 2-(4-Aminopiperazin-1-yl)acetic acid.
Mechanistic Insight: The initial mono-alkylation must be tightly controlled (often using an excess of piperazine or mono-Boc protected piperazine) to prevent over-alkylation. The introduction of the N -amino group is classically achieved via nitrosation of the secondary amine followed by mild reduction, preserving the ester linkage until the final saponification step.
Orthogonal Reactivity in Bioconjugation
The true value of this molecule lies in its capacity for orthogonal bioconjugation[3]. The two reactive termini—the hydrazine-like N -amino group and the carboxylic acid—can be addressed independently without the need for complex protecting group strategies, provided pH and activating agents are strictly controlled.
Caption: Orthogonal reactivity pathways of 2-(4-Aminopiperazin-1-yl)acetic acid in bioconjugation.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causality behind the reagent selection and the analytical checkpoint required to verify success.
Protocol 1: C-Terminal Amide Coupling via HATU Activation
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Objective: Conjugate the carboxylic acid to a primary amine-bearing payload (e.g., a peptide N-terminus or a small molecule drug).
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Causality: The zwitterionic nature of the starting material limits its solubility in standard organic solvents. Using DMF with a strong, non-nucleophilic base (DIPEA) disrupts intermolecular salt bridges. HATU is selected over standard EDC/NHS because it forms a highly reactive 7-aza-HOBt ester, efficiently overcoming the steric hindrance imparted by the adjacent piperazine ring.
Step-by-Step Procedure:
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Preparation: Dissolve 2-(4-Aminopiperazin-1-yl)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
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Deprotonation: Add DIPEA (3.0 eq) to the solution.
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Validation Checkpoint: Spot the solution on moistened pH indicator paper. Ensure pH > 8 to guarantee the carboxylic acid is fully deprotonated and ready for activation.
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Activation: Add HATU (1.1 eq) portion-wise at 0 °C. Stir for 15 minutes.
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Validation Checkpoint: A slight yellowing of the solution indicates the formation of the active ester.
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Conjugation: Add the primary amine target (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Purification: Quench with a minimal amount of water. Purify directly via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).
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Validation Checkpoint: Confirm the mass of the desired amide via LC-MS (ESI+).
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Protocol 2: N-Terminal Hydrazone Ligation
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Objective: Form a stable hydrazone linkage with an aldehyde-functionalized fluorophore or biomolecule.
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Causality: While the α -effect makes the N -amino group highly nucleophilic, optimal hydrazone formation requires acid catalysis to protonate the target aldehyde, making it more electrophilic. A pH of 5.5 strikes the perfect balance between aldehyde activation and preventing the complete protonation (and thus deactivation) of the hydrazine nucleophile.
Step-by-Step Procedure:
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Buffer Preparation: Prepare a 100 mM sodium acetate buffer, strictly adjusted to pH 5.5.
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Catalyst Addition: Add aniline to achieve a 10–50 mM concentration in the buffer.
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Causality: Aniline acts as a nucleophilic catalyst. It rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the more nucleophilic N -amino group of our target molecule, accelerating the reaction up to 400-fold.
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Reaction: Mix the aldehyde-bearing molecule (1.0 eq) and 2-(4-Aminopiperazin-1-yl)acetic acid (1.5 eq) in the buffered solution.
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Incubation: Incubate at room temperature for 1–2 hours under gentle agitation.
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Validation: Monitor the disappearance of the aldehyde peak via analytical RP-HPLC. Confirm the mass of the hydrazone conjugate using MALDI-TOF or LC-MS.
References
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ENAO Chemical Co, Limited. "2-(4-Aminopiperazin-1-yl)acetic acid CAS NO.164785-11-9." LookChem. Available at: [Link]
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NextSDS. "2-(4-AMinopiperazin-1-yl)acetic acid — Chemical Substance Information." NextSDS Compliance. Available at: [Link]
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Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at: [Link]
